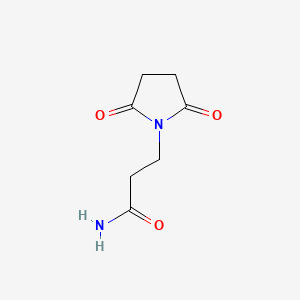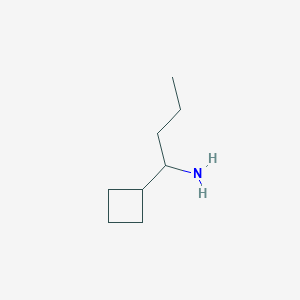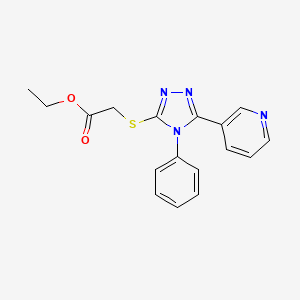![molecular formula C29H34N6O4S2 B2577842 6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) CAS No. 887468-29-3](/img/structure/B2577842.png)
6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) is a useful research compound. Its molecular formula is C29H34N6O4S2 and its molecular weight is 594.75. The purity is usually 95%.
BenchChem offers high-quality 6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Biological Applications
Compounds containing heteroatoms and their derivatives, including pyrimidine derivatives, play a significant role in coordination chemistry due to their ability to form complex compounds with a variety of ligands. These compounds have been studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research suggests that these molecules may have significant potential in biological applications due to their ability to interact with biological molecules and systems (Boča, Jameson, & Linert, 2011; Jindal & Kaur, 2021).
Organic Synthesis and Material Science
The synthesis and modification of chemical compounds with complex structures have wide-ranging applications in creating materials for industrial use, including optoelectronic materials. The incorporation of pyrimidine and related structures into π-extended conjugated systems has been identified as a valuable approach for creating novel optoelectronic materials, highlighting the importance of such compounds in the development of new materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Science and Health Safety
The presence and effects of industrial chemicals, such as Bisphenol A and its derivatives, in the environment and their potential impact on human health have been extensively studied. These studies contribute to the understanding of how similar complex chemical compounds might interact with biological systems and the environment, thus emphasizing the need for careful consideration of their applications and the potential for xenoestrogenic effects (Ribeiro, Ladeira, & Viegas, 2017).
Pharmacology and Drug Design
Research into the structural modification of chemical compounds has led to the discovery of molecules with significant pharmacological potential. The development of novel central nervous system (CNS) acting drugs, for example, often involves the synthesis of compounds containing functional chemical groups such as pyrimidine derivatives, highlighting the therapeutic potential of such molecules (Saganuwan, 2017).
properties
IUPAC Name |
2-methyl-6-[4-[3-[1-(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]propyl]piperidine-1-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O4S2/c1-18-16-34-26(38)22(14-30-28(34)40-18)24(36)32-10-6-20(7-11-32)4-3-5-21-8-12-33(13-9-21)25(37)23-15-31-29-35(27(23)39)17-19(2)41-29/h14-17,20-21H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVUAWLQCLOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCC(CC3)CCCC4CCN(CC4)C(=O)C5=CN=C6N(C5=O)C=C(S6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)

![(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide](/img/structure/B2577764.png)
![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)


![N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2577771.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)

![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)

![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)
